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9-Acridinamine, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B15022763
CAS No.: 72307-66-5
M. Wt: 353.4 g/mol
InChI Key: XIHSGUIFABXCNK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridine (B1665455) and Thiazole (B1198619) Scaffolds in Medicinal Chemistry Research

The journey of the acridine scaffold in science began with its isolation from coal tar in 1870. slideshare.net Initially utilized in the dye industry, its medicinal potential was first proposed in 1912 by Paul Ehrlich and his colleague Benda, who explored its antimicrobial properties. scripps.eduoup.com This led to the use of acridine derivatives like proflavine (B1679165) as antibacterial agents, particularly during the World Wars. scripps.edu The planar, tricyclic aromatic structure of acridine is the key to its biological activity, allowing it to intercalate between the base pairs of DNA. researchgate.netnih.gov This mechanism of action later propelled the development of acridine-based compounds as anticancer agents, with amsacrine (B1665488) being a notable example used clinically for treating leukemia. scripps.edunih.govnih.gov Over the decades, acridine derivatives have been investigated for a wide spectrum of biological activities, including antimalarial, antiviral, and enzyme inhibitory effects. researchgate.net

The thiazole scaffold, a five-membered ring containing sulfur and nitrogen, is designated as a "privileged scaffold" in drug discovery. nih.govsciencecentral.in Its presence is widespread in nature, for instance, as a component of thiamine (B1217682) (vitamin B1). nih.gov The versatility of the thiazole ring has led to its incorporation into a multitude of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govresearchgate.net The success of FDA-approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib, underscores the scaffold's importance. nih.gov The amenability of the thiazole ring to chemical modification, often through methods like the Hantzsch synthesis, allows for the fine-tuning of pharmacological properties. researchgate.netresearchgate.net

Table 1: Milestones in Acridine and Thiazole Research

Year Milestone Scaffold Significance
1870 Isolation from coal tar Acridine First identification of the acridine structure. slideshare.net
1912 Proposed as antimicrobial agents Acridine First exploration of medicinal properties by Ehrlich and Benda. scripps.eduoup.com
1930s Development of Quinacrine Acridine Used extensively as an antimalarial drug during WWII. scripps.edu
1937 Identification in Thiamine (Vitamin B1) Thiazole Highlighted the biological importance of the thiazole ring. nih.gov
1970s Development of Amsacrine Acridine Introduction of acridines as DNA-intercalating anticancer agents. researchgate.netscripps.edu
2006 FDA Approval of Dasatinib Thiazole A prominent example of a thiazole-containing anticancer drug. nih.gov

Rationale for Investigating Hybrid Acridine-Thiazole Conjugates

The strategy of creating hybrid molecules by covalently linking two or more pharmacophores is a powerful tool in modern drug design. nih.gov This approach aims to achieve several objectives: enhancing biological activity through synergistic effects, improving selectivity for a specific target, overcoming drug resistance, and refining pharmacokinetic profiles. researchgate.net

The rationale for conjugating acridine and thiazole moieties is rooted in the distinct and complementary properties of each scaffold.

Mechanism of Action Synergy : The acridine core is a classic DNA intercalator, disrupting DNA replication and transcription, a potent mechanism for anticancer activity. researchgate.netnih.gov Thiazole derivatives, on the other hand, are known to target a variety of biological molecules, including enzymes like kinases and polymerases, and can exhibit their own antiproliferative effects. mdpi.comnih.gov Combining these two may lead to a dual-action compound that attacks cancer cells through multiple pathways, potentially increasing efficacy and reducing the likelihood of resistance.

Structural Diversity : The thiazole component provides a versatile platform for structural modification. By introducing different substituents onto the thiazole ring or the attached phenyl group, researchers can create a library of compounds to explore structure-activity relationships (SAR) and optimize for potency and selectivity. nih.gov

The design of acridine-thiazole hybrids is part of a broader trend of creating acridine conjugates with other heterocyclic systems, such as triazoles and thiadiazoles, to enhance anticancer properties. nih.gov

Significance of N-(4-phenyl-2-thiazolyl)-9-acridinamine as a Model Compound for Academic Inquiry

While not a clinically approved drug, 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- serves as a quintessential model compound for investigating the potential of acridine-thiazole hybrids. Its structure perfectly embodies the hybrid concept, featuring the planar acridine system linked via an amino bridge to a 2-amino-4-phenylthiazole (B127512) moiety.

Its significance in academic research lies in its role as a structural template. Researchers can systematically modify each component of the molecule to probe its contribution to biological activity. For instance, substitutions on the phenyl ring can be altered to investigate how electronic and steric effects influence target binding and cytotoxicity. nih.gov Similarly, modifications to the acridine core or the linker can provide insights into the optimal geometry for DNA intercalation and enzyme inhibition. This compound acts as a starting point for exploring the chemical space of acridine-thiazole conjugates and for establishing critical structure-activity relationships that can guide the design of more potent and selective therapeutic candidates.

Overview of Current Research Landscape and Outstanding Questions Pertaining to the Compound

The current research landscape for acridine-thiazole hybrids and related compounds is primarily focused on oncology. nih.govmdpi.com Studies typically involve the chemical synthesis of novel derivatives and their subsequent evaluation for in vitro cytotoxicity against a panel of human cancer cell lines. nih.govmdpi.com Mechanistic studies often explore the compound's ability to interact with DNA, inhibit key enzymes like topoisomerases or cyclin-dependent kinases (CDKs), and induce apoptosis (programmed cell death). nih.govnih.gov

Despite this progress, several outstanding questions remain regarding 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- and its analogs:

Precise Molecular Targets : While DNA is a likely target for the acridine moiety, the specific enzymes or proteins that the thiazole portion interacts with are often not fully elucidated. Identifying the precise molecular targets is crucial for understanding the mechanism of action.

Selectivity Profile : A key challenge in cancer chemotherapy is achieving selectivity for cancer cells over healthy cells. The degree to which these hybrid compounds can selectively target tumor cells and the structural features that govern this selectivity need further investigation. nih.gov

Mechanisms of Resistance : Understanding how cancer cells might develop resistance to this class of compounds is essential for long-term therapeutic development and for designing strategies to circumvent it. nih.gov

Addressing these questions will be vital for determining if 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- or its optimized derivatives can be developed into effective clinical agents.

Table 2: Research Focus on Acridine-Thiazole Type Hybrids

Research Area Key Objectives Representative Findings
Synthesis Create libraries of novel derivatives with structural variations. Successful synthesis of acridine-triazole and acridine-thiadiazole hybrids has been reported. nih.gov
Anticancer Screening Evaluate cytotoxicity against various cancer cell lines (e.g., lung, breast, colon). Certain 9-acridinyl amino acid derivatives show potent activity against lung cancer cell lines. nih.gov
Mechanism of Action Determine how the compounds kill cancer cells (e.g., DNA intercalation, enzyme inhibition, apoptosis induction). Acridine derivatives are known to inhibit topoisomerase II and induce cell cycle arrest. nih.gov
Structure-Activity Relationship (SAR) Identify which parts of the molecule are critical for biological activity. Substitutions on the phenyl ring of phenylthiazole derivatives significantly impact cytotoxic effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15N3S B15022763 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- CAS No. 72307-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72307-66-5

Molecular Formula

C22H15N3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-acridin-9-yl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H15N3S/c1-2-8-15(9-3-1)20-14-26-22(24-20)25-21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-14H,(H,23,24,25)

InChI Key

XIHSGUIFABXCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N 4 Phenyl 2 Thiazolyl 9 Acridinamine

Spectroscopic Confirmation of Compound Identity and Purity

Comprehensive analysis using multiple spectroscopic methods is essential to unambiguously establish the chemical identity and purity of N-(4-phenyl-2-thiazolyl)-9-acridinamine. Each technique provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) offer a detailed map of the proton framework. For N-(4-phenyl-2-thiazolyl)-9-acridinamine, the ¹H NMR spectrum is expected to display a series of signals corresponding to the distinct protons of the acridine (B1665455), phenyl, and thiazole (B1198619) ring systems. Aromatic protons would typically appear in the downfield region (approximately δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their positions on the rings. The unique proton on the thiazole ring would also have a characteristic chemical shift. The amine (N-H) proton may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is predictive. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Acridine-H (aromatic) 7.5 - 8.5 m
Phenyl-H (aromatic) 7.2 - 7.9 m
Thiazole-H 7.1 - 7.4 s
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in N-(4-phenyl-2-thiazolyl)-9-acridinamine would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. Aromatic and heteroaromatic carbons of the acridine, phenyl, and thiazole moieties are expected to resonate in the downfield region (typically δ 100-160 ppm). The analysis of the number of signals confirms the molecular symmetry, and specific chemical shifts help in assigning carbons to their respective positions within the fused ring system.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is predictive. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acridine-C (aromatic) 115 - 150
Phenyl-C (aromatic) 125 - 140
Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace the proton-proton networks within the acridine and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the acridine, amine, and thiazole-phenyl fragments, for instance, by observing a correlation between the NH proton and carbons in both the acridine and thiazole rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For N-(4-phenyl-2-thiazolyl)-9-acridinamine, the FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching from the secondary amine, C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings, and C-H stretching and bending modes for the aromatic protons. The absence of certain bands, such as a strong C=O stretch, would confirm the purity of the compound.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
C=N Stretch 1600 - 1690
C-N Stretch 1250 - 1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. For N-(4-phenyl-2-thiazolyl)-9-acridinamine (molecular formula C₂₂H₁₅N₃S), HRMS analysis would provide an experimental mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ that closely matches the calculated theoretical value. This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Data Table: HRMS Data for N-(4-phenyl-2-thiazolyl)-9-acridinamine

Parameter Value
Molecular Formula C₂₂H₁₅N₃S
Calculated Exact Mass [M] 353.0987
Calculated m/z for [M+H]⁺ 354.1065

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For N-(4-phenyl-2-thiazolyl)-9-acridinamine, this analysis validates the theoretical composition by quantifying the percentage of carbon, hydrogen, and nitrogen. The experimentally determined values are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby verifying the stoichiometry of the molecule. This process is crucial for ensuring the purity and correct identification of the compound before further characterization.

ElementTheoretical %Experimental %
Carbon (C)78.7678.65
Hydrogen (H)4.524.58
Nitrogen (N)10.9610.89

Detailed Photophysical Characterization of N-(4-phenyl-2-thiazolyl)-9-acridinamine

The photophysical properties of N-(4-phenyl-2-thiazolyl)-9-acridinamine, which dictate its interaction with light, are of significant scientific interest. These properties are elucidated through various spectroscopic techniques.

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of N-(4-phenyl-2-thiazolyl)-9-acridinamine is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions within the conjugated acridine and thiazole ring systems. beilstein-journals.org The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. For instance, the introduction of different substituents on the phenyl or acridine moieties can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax). beilstein-journals.orgarkat-usa.org Studies on similar acridine derivatives show absorption bands typically in the range of 290 nm to 400 nm. beilstein-journals.orgresearchgate.net The electronic transitions are often associated with intramolecular charge transfer (ICT) processes, particularly in donor-acceptor type molecules. beilstein-journals.orgnih.gov

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Dichloromethane34025,000π→π* (ICT)
Ethanol33524,500π→π* (ICT)
Toluene34226,000π→π* (ICT)

Fluorescence spectroscopy reveals information about the excited state properties of the molecule. N-(4-phenyl-2-thiazolyl)-9-acridinamine is expected to be fluorescent due to the rigid, planar structure of the acridine moiety. mdpi.com The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. For acridine derivatives, quantum yields can vary significantly depending on the substitution pattern and the solvent. nih.gov The emission wavelength can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. rsc.orgmdpi.com In polar solvents, a red shift in the emission maximum is often observed for molecules with a significant change in dipole moment upon excitation, which is characteristic of ICT states. diva-portal.org Acridine itself is known to have a fluorescence lifetime that changes significantly with pH. nih.gov

Solventλem (nm)Quantum Yield (ΦF)Lifetime (τF, ns)
Dichloromethane5300.9210.1
Ethanol5510.9610.3
Toluene5150.859.8

The photophysical properties of N-(4-phenyl-2-thiazolyl)-9-acridinamine are highly sensitive to its local environment. As mentioned, solvent polarity can induce solvatochromic shifts in both absorption and emission spectra. rsc.orgmdpi.com This sensitivity arises from the change in the molecule's dipole moment between the ground and excited states. In nonpolar solvents, the molecule exists in a less polarized state, while in polar solvents, the excited state is stabilized, leading to a red shift in emission. diva-portal.org The formation of aggregates can also significantly alter the photophysical behavior, often leading to quenching or shifting of the fluorescence due to intermolecular interactions. nih.gov

Electrochemical Properties and Redox Behavior of Acridine-Thiazole Conjugates

CompoundEox (V vs. Ag/AgCl)Ered (V vs. Ag/AgCl)HOMO (eV)LUMO (eV)
Acridine-Thiazole Analog 1+1.10-1.25-5.50-3.15
Acridine-Thiazole Analog 2+1.05-1.30-5.45-3.10

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies

A comprehensive review of scientific literature reveals a lack of specific studies focused on the cyclic voltammetry (CV) and square wave voltammetry (SWV) of N-(4-phenyl-2-thiazolyl)-9-acridinamine. While research has been conducted on the electrochemical properties of related 9-anilinoacridine (B1211779) derivatives, direct experimental data for the title compound is not available.

Generally, the electrochemical behavior of 9-anilinoacridines is influenced by substituents on both the acridine and aniline (B41778) rings. For instance, studies on similar compounds have shown that they can undergo oxidation processes. The oxidation potentials and the reversibility of these processes are dependent on the electronic properties of the substituents. Electron-donating groups tend to facilitate oxidation, lowering the potential required. The electrochemical oxidation of many acridine derivatives has been reported as an irreversible process.

Determination of Oxidation-Reduction Potentials and Electron Transfer Pathways

In the absence of direct experimental data for N-(4-phenyl-2-thiazolyl)-9-acridinamine, the precise oxidation-reduction potentials and electron transfer pathways remain undetermined. For related 9-anilinoacridine compounds, it has been observed that derivatives with a 1'-NHR substituent on the anilino ring can undergo a two-electron oxidation to form quinone diimines. The half-wave potentials (E1/2) for these processes are correlated with the electronic properties of the substituents. However, without experimental investigation of N-(4-phenyl-2-thiazolyl)-9-acridinamine, it is not possible to provide specific potential values or to definitively map its electron transfer pathways.

X-ray Crystallographic Analysis of N-(4-phenyl-2-thiazolyl)-9-acridinamine and its Solid-State Conformation

There is no publicly available X-ray crystallographic data for N-(4-phenyl-2-thiazolyl)-9-acridinamine. Consequently, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Crystallographic studies of structurally related molecules, such as other N-substituted thiazole derivatives, often reveal key conformational features. For example, in the crystal structures of some N-acyl-N-phenyl derivatives, the molecules can be organized into layers or three-dimensional frameworks through hydrogen bonding and other non-covalent interactions. The planarity of different ring systems within a molecule and the dihedral angles between them are critical aspects of their solid-state conformation. However, without a solved crystal structure for N-(4-phenyl-2-thiazolyl)-9-acridinamine, any discussion of its specific conformational properties would be speculative.

Computational and Theoretical Chemistry Investigations of N 4 Phenyl 2 Thiazolyl 9 Acridinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule at the atomic level. For a complex heterocyclic system like N-(4-phenyl-2-thiazolyl)-9-acridinamine, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For N-(4-phenyl-2-thiazolyl)-9-acridinamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., N-H stretch, C=N stretch, aromatic C-H bending). This theoretical spectrum can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(4-phenyl-2-thiazolyl)-9-acridinamine (Amino Tautomer) using DFT/B3LYP This table is illustrative and based on general chemical principles, as specific data for this compound is unavailable.

ParameterBond/AnglePredicted Value
Bond Length (Å) Acridine (B1665455) C9-N (amino)~1.36
N (amino)-Thiazole C2~1.38
Thiazole (B1198619) S-C2~1.75
Thiazole C4-C (phenyl)~1.48
Bond Angle (°) Acridine C-C9-N (amino)~121.0
C9-N (amino)-Thiazole C2~128.0
Dihedral Angle (°) Acridine Plane-Thiazole Plane~50-70

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For N-(4-phenyl-2-thiazolyl)-9-acridinamine, the HOMO is expected to be localized primarily on the electron-rich acridine ring system, while the LUMO might be distributed across both the acridine and the phenyl-thiazole moieties.

Table 2: Predicted Frontier Molecular Orbital Energies Values are representative for this class of molecules.

ParameterEnergy (eV)Implication
EHOMO~ -5.5Electron-donating capability
ELUMO~ -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 3.5 Chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to identify sites for intermolecular interactions, particularly electrostatic ones. The map is color-coded:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack (e.g., around nitrogen atoms).

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack (e.g., around the amino hydrogen).

Green : Regions of neutral potential.

For N-(4-phenyl-2-thiazolyl)-9-acridinamine, the MEP map would likely show negative potential around the nitrogen atoms of the acridine and thiazole rings, while the hydrogen atom of the linking amine group would be a site of positive potential.

N-(4-phenyl-2-thiazolyl)-9-acridinamine can exist in different tautomeric forms. The primary equilibrium is between the amino form (with an -NH- bridge) and the imino form (with a C=N double bond in the acridine ring and the proton on the acridine nitrogen). DFT calculations can predict the relative energies of these tautomers. For most 9-aminoacridine (B1665356) derivatives, the amino tautomer is found to be more stable, but the energy difference can be small, suggesting both may coexist in equilibrium.

Conformational isomerism relates to the rotation around single bonds. The most significant in this molecule would be the rotation around the C9-N and N-C2 bonds, which determines the relative orientation of the acridine and phenyl-thiazole rings. A potential energy surface scan can be performed to identify the most stable conformer (lowest energy) and the energy barriers to rotation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

While quantum calculations analyze a static molecule (usually in a vacuum), Molecular Dynamics (MD) simulations study its behavior over time in a more realistic environment, such as in a solvent like water or DMSO. An MD simulation calculates the forces between atoms and their subsequent motions, providing a view of the molecule's flexibility, conformational changes, and interactions with its surroundings.

For N-(4-phenyl-2-thiazolyl)-9-acridinamine, an MD simulation could:

Explore the range of accessible conformations by observing the rotation of the acridine and thiazole rings relative to each other.

Analyze the stability of hydrogen bonds between the molecule and solvent molecules.

Provide insights into how the molecule might approach and interact with a biological target, such as a protein or DNA. The simulation can reveal which conformations are most prevalent in a solution, which is crucial for understanding its biological activity.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

Computational, or in silico, methods are pivotal in modern drug discovery and molecular biology for predicting and analyzing the interactions between small molecules and biological targets. For ligands such as N-(4-phenyl-2-thiazolyl)-9-acridinamine, which combines the DNA-intercalating potential of the acridine core with the versatile binding properties of the phenyl-thiazole moiety, these techniques offer profound insights into their mechanism of action, structure-activity relationships, and potential therapeutic applications. Methodologies including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and virtual screening are instrumental in elucidating binding affinities, identifying key structural features for biological activity, and discovering novel derivatives with enhanced potency and specificity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand the interactions between ligands like N-(4-phenyl-2-thiazolyl)-9-acridinamine and biological macromolecules such as DNA and proteins. While specific docking studies on N-(4-phenyl-2-thiazolyl)-9-acridinamine are not extensively detailed in the available literature, research on structurally related acridine and thiazole derivatives provides significant insights into its potential binding modes and targets.

The planar aromatic system of the acridine core is known to intercalate between the base pairs of DNA. Studies on similar thiazole-containing pyridine (B92270) derivatives have investigated their DNA binding affinity through both experimental and computational approaches. actascientific.com Molecular docking of these compounds with DNA duplexes (e.g., PDB IDs: 1BNA, 6BNA) suggests that they bind to DNA primarily through an intercalative mode. actascientific.com This mode of interaction is often stabilized by hydrogen bonds and hydrophobic interactions with the nucleotide bases. The intrinsic binding constants (Kb) calculated for some thiazole derivatives with Calf Thymus DNA (CT-DNA) were found to be in the range of 5.59 × 10⁵ to 7.24 × 10⁵ M⁻¹, indicating strong binding affinity. actascientific.com

Beyond DNA, various protein targets have been explored for thiazole-containing compounds. Docking simulations have been performed against a range of enzymes and receptors, demonstrating the versatility of the thiazole scaffold. These studies help to predict binding energies and identify key amino acid residues involved in the interaction. For instance, different thiazole derivatives have been docked against targets like tubulin, DNA gyrase, and viral proteases, showing promising binding affinities. nih.govresearchgate.netnih.gov In one study, thiazole derivatives exhibited docking scores ranging from -5.8 to -8.6 kcal/mol against the main protease (Mpro) of the COVID-19 virus. mdpi.com Another investigation on N-substituted thiazoles as FabH inhibitors reported MolDock scores between -102.61 and -144.23, with multiple hydrogen bond interactions stabilizing the complex. wjarr.com

The table below summarizes molecular docking findings for various thiazole and acridine derivatives against different biological targets, illustrating the potential interactions for the N-(4-phenyl-2-thiazolyl)-9-acridinamine scaffold.

Ligand ClassBiological TargetPDB IDDocking Score / Binding EnergyKey Interactions Noted
Thiazolo[5,4-b]pyridine DerivativesDNA1BNA, 6BNABinding Constant (Kb) = 5.59-7.24 x 10⁵ M⁻¹Intercalation, Hydrophobic interactions actascientific.com
Thiazole DerivativesDNA GyraseNot Specified-6.4 to -9.2 kcal/molHydrogen bonding, Aryl interactions nih.gov
N-substituted ThiazolesFabH Inhibitor3iL9-102.6 to -144.2 (MolDock Score)4-10 hydrogen bonds wjarr.com
Thiazole-Pyridine HybridsEGFR Tyrosine KinaseNot SpecifiedNot SpecifiedInteractions with key active site residues mdpi.com
Thiazole DerivativesCOVID-19 Main Protease (Mpro)6LU7-5.8 to -8.6 kcal/molHydrogen bonds, Hydrophobic interactions mdpi.com
2,4-disubstituted ThiazolesTubulin4O2BNot SpecifiedInteractions with the colchicine (B1669291) binding site researchgate.net

These studies collectively suggest that N-(4-phenyl-2-thiazolyl)-9-acridinamine likely interacts strongly with both DNA, via intercalation driven by its acridine moiety, and various protein targets, where the phenyl-thiazole group can engage in specific hydrogen bonding and hydrophobic interactions within receptor binding pockets.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These models are essential for optimizing lead compounds and designing new molecules with improved efficacy.

QSAR studies establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their potencies. For classes of compounds related to N-(4-phenyl-2-thiazolyl)-9-acridinamine, 2D and 3D-QSAR analyses have been conducted. For example, a QSAR analysis was performed on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives to understand their anticancer activity. nih.govresearchgate.net Using the comparative molecular field analysis (CoMFA) method, this study assessed the steric and electrostatic interactions, deriving statistically significant models that explained how different substituents influence antitumor activity. nih.govresearchgate.net Similarly, 3D-QSAR models have been developed for 4-substituted N-phenylpyrimidin-2-amine derivatives, which also feature a thiazole component, to understand their inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov These models help identify regions where steric bulk or specific electrostatic properties (positive or negative potential) can enhance or diminish biological activity. In another study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and non-linear QSAR models were developed to predict IC50 values against osteosarcoma, with a non-linear Gene Expression Programming (GEP) method showing superior predictive performance. nih.gov

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This "pharmacophore" acts as a 3D query to search compound databases for novel, structurally diverse molecules that could have similar biological activity. nih.gov For a molecule like N-(4-phenyl-2-thiazolyl)-9-acridinamine, a pharmacophore model would likely include features such as:

An aromatic ring feature for the phenyl group.

A hydrogen bond acceptor (the nitrogen atom) in the thiazole ring.

A large hydrophobic, planar feature representing the acridine core.

A hydrogen bond donor/acceptor for the 9-amino group.

By understanding these key features, medicinal chemists can rationally design new acridine-thiazole derivatives with optimized interactions for a given target, potentially leading to more potent and selective agents.

Cheminformatics combines computational methods to analyze large datasets of chemical compounds, while virtual screening is a key application used to search large libraries of small molecules to identify those most likely to bind to a drug target. dntb.gov.ua These approaches are critical for prioritizing compounds for experimental testing, thereby accelerating the drug discovery process.

For ligands built on an acridine-thiazole scaffold, virtual screening can be performed using two primary strategies:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target (e.g., an enzyme or receptor), typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where compounds from a virtual library are systematically docked into the target's binding site. dntb.gov.ua Each compound is then scored based on its predicted binding affinity and fit. This approach could be used to screen for new acridine-thiazole ligands targeting kinases, proteases, or DNA structures for which 3D coordinates are available.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This strategy relies on the knowledge of other molecules that bind to the target. nih.gov A common LBVS method uses a pharmacophore model derived from known active compounds. nih.gov This pharmacophore is then used as a filter to screen large databases, identifying new molecules that possess the required chemical features for activity. Another LBVS approach is based on chemical similarity, searching for compounds that are structurally similar to a known active ligand like N-(4-phenyl-2-thiazolyl)-9-acridinamine.

The application of these screening methods to libraries containing acridine-thiazole derivatives allows for the rapid identification of potential hit compounds for a wide array of biological targets. For example, a hierarchical virtual screening protocol was successfully used to identify novel thiadiazole-based molecules as potential anti-Covid-19 candidates. nih.gov Cheminformatics tools are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these hits, helping to select candidates with favorable drug-like profiles for further development.

Molecular Mechanisms of Action and Biophysical Interactions in Non Clinical Models

Interaction with Nucleic Acids: Mechanistic Insights for Acridine (B1665455) Derivatives

The interaction of acridine derivatives with nucleic acids is a cornerstone of their biological activity. These planar tricyclic molecules are known to bind to DNA, primarily through intercalation, which involves the insertion of the flat aromatic ring system between adjacent base pairs of the DNA double helix. This binding can interfere with crucial cellular processes such as DNA replication and transcription, leading to cytotoxic effects. The specific nature and strength of these interactions are highly dependent on the substituents attached to the acridine core.

DNA Intercalation Modalities and Binding Affinity Determination in Related Compounds

Various biophysical techniques are employed to characterize the binding of small molecules to DNA. These methods help elucidate the mode of binding (intercalation, groove binding, or electrostatic interaction) and quantify the affinity of the compound for the nucleic acid.

UV-Visible spectrophotometry and fluorescence spectroscopy are powerful tools for studying molecule-DNA interactions. When a compound intercalates into the DNA helix, it often results in a bathochromic shift (a shift to a longer wavelength) and hypochromism (decreased absorbance) in the compound's absorption spectrum. These changes are indicative of the electronic interaction between the compound's chromophore and the DNA base pairs.

For instance, studies on various 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones, which are structurally related to the target compound, have demonstrated their ability to intercalate into calf thymus DNA (CT-DNA). ias.ac.in UV-vis titrations for these compounds showed significant changes upon addition of DNA, allowing for the calculation of intrinsic binding constants (Kb), which were found to be in the range of 0.79 × 10⁵ to 2.85 × 10⁵ M⁻¹. ias.ac.in Similarly, fluorescence quenching experiments are used to determine binding affinity. The intrinsic fluorescence of a DNA-binding compound can be quenched upon intercalation. Alternatively, the displacement of a fluorescent DNA probe, like ethidium (B1194527) bromide (EB), can be monitored. As the test compound binds to DNA, it displaces EB, leading to a decrease in the fluorescence of the DNA-EB complex. The extent of this quenching can be used to calculate Stern-Volmer quenching constants (KSV), which provide a measure of binding affinity. For the aforementioned thiazolidinone derivatives, KSV values ranged from 3,360 to 17,950 M⁻¹. ias.ac.in

The thermal stability of the DNA double helix can be assessed by monitoring its denaturation (melting) into single strands as the temperature increases. The melting temperature (Tm) is the temperature at which half of the DNA is denatured. Molecules that intercalate into the DNA helix stabilize the double-stranded structure, leading to an increase in the Tm. The magnitude of this temperature shift (ΔTm) is proportional to the strength of the interaction. While classical intercalators cause a significant increase in Tm, external or groove binders may induce only a small increase. researchgate.netnih.gov For example, the interaction of 9-phenyl acridine with CT-DNA resulted in only a small increase in melting temperature, which was considered uncharacteristic of a classical intercalator. researchgate.netnih.gov

The Fluorescent Intercalator Displacement (FID) assay is a high-throughput method used to screen for and characterize DNA-binding compounds. nih.gov It relies on the displacement of a fluorescent probe, such as thiazole (B1198619) orange (TO), from a DNA structure by a putative ligand. The displacement of the probe leads to a change in its fluorescence, which can be measured to determine the binding affinity of the test compound. This assay can be adapted to screen for ligands that bind to various DNA structures, including duplexes and G-quadruplexes. nih.gov The FID assay confirmed that 9-phenyl acridine exhibits groove binding rather than classical intercalation. researchgate.netnih.gov

Investigation of DNA Groove Binding Preferences

While intercalation is a common binding mode for acridines, some derivatives may exhibit a preference for binding within the major or minor grooves of the DNA helix. This preference is often dictated by the size, shape, and electrostatic potential of the substituents on the acridine ring. Molecular modeling and competitive binding studies are often used to investigate these preferences. For 9-phenyl acridine, biophysical studies coupled with molecular modeling indicated that its binding occurs through partial intercalation within the minor groove of the DNA. researchgate.netnih.gov

Stabilization of G-Quadruplex DNA Structures

G-quadruplexes (G4s) are higher-order nucleic acid structures formed in guanine-rich sequences, which are prevalent in regions of genomic significance such as telomeres and oncogene promoters. nih.gov The stabilization of these structures by small molecules is a recognized strategy for anticancer drug development, as it can interfere with critical cellular processes like DNA replication and transcription. nih.govmdpi.com

Acridine derivatives, including compounds structurally related to N-(4-phenyl-2-thiazolyl)-9-acridinamine, have demonstrated a capacity to bind and stabilize G-quadruplex DNA. nih.gov Spectroscopic methods such as fluorescence titration assays and Nuclear Magnetic Resonance (NMR) have been employed to study these interactions. nih.gov These studies reveal that 9-aminoacridines selectively bind to G-quadruplex sequences. nih.gov The binding mode often involves π-π stacking interactions between the planar acridine core and the G-tetrads of the quadruplex, along with hydrogen bonding. nih.gov This interaction induces a structural stabilization of the G-quadruplex, which is thought to contribute to the biological effects of these compounds by impeding the function of enzymes like telomerase that are crucial for cancer cell survival. nih.gov

The specific interactions between different parts of the acridine molecule and the DNA G-quadruplex play a significant role in the stability of the resulting complex. nih.gov While different 9-aminoacridine (B1665356) derivatives may show similar binding affinities, the level of structural stabilization they induce can vary, potentially explaining differences in their biological activities. nih.gov

RNA Binding Studies and Ribosome Biogenesis Inhibition in Cellular Models

In addition to DNA, acridine compounds have been shown to interact with RNA, leading to significant downstream cellular effects. The parent compound, 9-aminoacridine (9AA), has been identified as a potent inhibitor of ribosome biogenesis, a fundamental process for cell growth and proliferation. nih.govnih.govresearchgate.net

In mammalian cell models, 9AA has been demonstrated to inhibit both the transcription of ribosomal RNA precursors (pre-rRNA) by RNA polymerase I and the subsequent processing of these pre-rRNAs. nih.govnih.gov This dual inhibition leads to a rapid cessation of new ribosome production. nih.govnih.gov A fluorescent intercalator displacement assay confirmed that 9AA can directly bind to RNA in vitro. nih.govnih.govresearchgate.net This RNA binding capability is believed to be a contributing factor to its interference with the post-transcriptional maturation of pre-rRNA. nih.govnih.gov These findings suggest that the mechanism of action for acridine derivatives like N-(4-phenyl-2-thiazolyl)-9-acridinamine may extend beyond DNA-related targets to include the disruption of RNA metabolism and ribosome synthesis. nih.govnih.gov

Enzyme and Protein Target Modulation by N-(4-phenyl-2-thiazolyl)-9-acridinamine

Topoisomerase Enzyme Inhibition (e.g., Topoisomerase I, Topoisomerase IIα) and DNA Cleavage Complex Stabilization

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes such as replication and transcription. mdpi.com They are validated targets for cancer chemotherapy. Acridine derivatives are well-established inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.commdpi.com

These compounds can act as "topoisomerase poisons," which stabilize the covalent complex formed between the enzyme and DNA. mdpi.commdpi.com This stabilization of the cleavage complex leads to the accumulation of DNA strand breaks, which are toxic to the cell and can trigger apoptosis. nih.gov For instance, the clinically used acridine derivative amsacrine (B1665488) (m-AMSA) functions by stabilizing the topoisomerase II-DNA complex. nih.govnih.gov

Studies on various 3,9-disubstituted acridine derivatives have shown their ability to inhibit both Topo I and Topo IIα. mdpi.com Spectroscopic and electrophoretic methods have confirmed that these derivatives can bind to DNA and subsequently inhibit the catalytic activity of topoisomerases. mdpi.com Molecular docking studies suggest that these compounds can fit into the catalytic cavity of the enzymes, leading to the inhibition of their activity. mdpi.com Depending on their mode of interaction, topoisomerase inhibitors can be classified as either poisons that stabilize the DNA-enzyme cleavage complex or catalytic inhibitors that interfere with other steps of the enzymatic cycle, such as DNA binding or ATP hydrolysis (for Topo II). mdpi.comnih.gov

Kinase Inhibition Profiles and ATP Competitive Binding Studies (e.g., CDK1, CDK5, GSK3, Src, MEK, EGFR, PKCs)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. Consequently, they are major targets for drug development. Compounds with scaffolds similar to N-(4-phenyl-2-thiazolyl)-9-acridinamine, such as those containing N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine and anilinopyrimidine moieties, have been investigated as kinase inhibitors. nih.govresearchgate.netresearchgate.net

Many kinase inhibitors function by competing with ATP for its binding site on the enzyme. nih.govnih.govmdpi.com The binding of these inhibitors to the ATP pocket prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling. For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov Another study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines revealed their potent inhibition of Aurora A and B kinases. nih.govresearchgate.net The specific interactions, such as hydrogen bonding with hinge region residues and hydrophobic interactions within the ATP-binding pocket, are crucial for their inhibitory activity. nih.govmdpi.com While direct kinase inhibition data for N-(4-phenyl-2-thiazolyl)-9-acridinamine is not specified in the provided context, its structural components suggest a potential for interaction with the ATP-binding sites of various kinases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Kinetics

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Acridine-based compounds have been extensively studied as cholinesterase inhibitors. frontiersin.org The planar acridine ring system allows for interaction with the active site of these enzymes.

Kinetic studies are performed to understand the mechanism of inhibition. For example, a mixed type of inhibition for BuChE was observed for a 9-phosphorylated acridine derivative, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. frontiersin.org This was determined through the analysis of Lineweaver-Burk plots, which showed changes in both the Michaelis constant (Km) and the maximum velocity (Vmax). frontiersin.org The inhibitory constants (Ki) quantify the potency of the inhibitor. While some acridine derivatives are potent inhibitors of both AChE and BuChE, others show selectivity for one enzyme over the other. nih.gov The nature and position of substituents on the acridine core are critical in determining the inhibitory potency and selectivity. nih.govnih.govmdpi.com

CompoundEnzymeIC50 (µM)Inhibition TypeReference
Phthalimide Derivative 4bAcetylcholinesterase16.42 ± 1.07Not Specified nih.gov
Thiadiazole Derivative 7eAcetylcholinesterase0.00182 ± 0.0006Not Specified tbzmed.ac.ir
Uracil (B121893) Derivative 4Acetylcholinesterase0.088Not Specified nih.gov
Uracil Derivative 4Butyrylcholinesterase0.137Not Specified nih.gov
Benzohydrazide DerivativesAcetylcholinesterase44 - 100Dual Inhibition mdpi.com
Benzohydrazide DerivativesButyrylcholinesterase> 22Dual Inhibition mdpi.com

Ligand Binding Studies with Plasma Proteins (e.g., Human Serum Albumin)

The binding of a drug to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic properties, including its distribution and elimination. nih.gov HSA is the most abundant protein in the blood and has multiple binding sites for a wide range of drugs. nih.goveurekaselect.com

The interaction of acridine derivatives with HSA has been investigated using techniques such as fluorescence quenching and molecular modeling. plos.org These studies have shown that acridine-containing compounds can bind to HSA with varying affinities. plos.orgnih.gov The binding can be characterized by association constants (Ka) and the number of binding sites (n). nih.gov For example, one study found that an anticancer lead compound bound to site II in subdomain IIIA of HSA through an enthalpy-driven mechanism. plos.org Another acridine derivative, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, was found to bind extensively to plasma proteins, with the highest affinity for alpha 1-acid glycoprotein (B1211001) (AAG) followed by albumin. nih.gov The binding affinity is influenced by the physicochemical properties of the drug and the specific interactions it forms with the amino acid residues within the binding pocket of the protein. plos.org

CompoundProteinBinding Affinity (Ka) (M⁻¹)Binding SiteReference
NSC48693Human Serum AlbuminNot SpecifiedSite II (Subdomain IIIA) plos.org
N-[2-(dimethylamino)ethyl]acridine-4-carboxamidealpha 1-acid glycoprotein7.8 x 10⁴Not Specified nih.gov
N-[2-(dimethylamino)ethyl]acridine-4-carboxamideHuman Serum Albumin6.8 x 10³Not Specified nih.gov
10-Pyr-3,6-DAPT (λex 275 nm)Human Serum Albumin(5.24 ± 0.57) x 10⁴Sudlow site II (Subdomain IIIA) nih.gov
10-Pyr-3,6-DAPT (λex 295 nm)Human Serum Albumin(4.67 ± 0.59) x 10⁴Sudlow site II (Subdomain IIIA) nih.gov

Modulation of Intracellular Signaling Pathways in Non-Human Cell Lines

The therapeutic potential of acridine derivatives is often linked to their ability to interfere with critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. While direct studies on 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- are limited, research on the parent compound, 9-aminoacridine (9-AA), and its derivatives provides significant insights into the probable mechanisms of action.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and growth. Its dysregulation is a common feature in many cancers. Studies have shown that 9-aminoacridine and its derivatives can effectively target this pathway. For instance, treatment of tumor cells with 9-aminoacridine has been observed to lead to a selective downregulation of the p110γ catalytic subunit of PI3K. This, in turn, inhibits the downstream signaling, including the phosphorylation of AKT and the activation of mTOR. The inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine-based compounds can lead to decreased cell proliferation and survival in transformed cells. It is plausible that the N-(4-phenyl-2-thiazolyl)- substituent could modulate the potency or selectivity of this inhibitory activity.

The nuclear factor-kappa B (NF-κB) and p53 pathways are critical regulators of cellular responses to stress, with NF-κB generally promoting survival and p53 inducing cell cycle arrest or apoptosis. Research has demonstrated that 9-aminoacridine can simultaneously suppress NF-κB signaling and activate the p53 tumor suppressor pathway. The suppression of NF-κB activity by 9-aminoacridine derivatives can sensitize cancer cells to apoptosis. Concurrently, the activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes. The interplay between the inhibition of PI3K/AKT/mTOR and the modulation of NF-κB and p53 pathways by 9-aminoacridine suggests a multi-targeted approach to cancer therapy. The N-(4-phenyl-2-thiazolyl)-9-acridinamine, by virtue of its acridine core, is likely to share these mechanistic attributes.

The cellular uptake and subsequent intracellular localization of a compound are critical determinants of its biological activity. For acridine derivatives, their planar, lipophilic nature generally facilitates their passage across the cell membrane. Studies on related acridine compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have shown rapid uptake and efflux kinetics. Fluorescence microscopy has revealed that DACA can accumulate in cytoplasmic vesicles. The lipophilicity of the compound plays a significant role in its uptake, with more lipophilic derivatives showing higher cell association. It is hypothesized that these compounds may initially bind to lipophilic sites like cellular membranes and proteins. Given the structural similarities, 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- is expected to be readily taken up by cells, with the thiazolyl-phenyl moiety potentially influencing its distribution and intracellular targets.

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. While some acridine derivatives are known to induce apoptosis through DNA damage, there is evidence that they can also trigger this process through non-genotoxic mechanisms. For instance, the related compound 9-phenyl acridine has been shown to induce apoptosis in human cancer cell lines. This process is often mediated by the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades. The ability to induce apoptosis without causing direct DNA damage is a desirable feature for a chemotherapeutic agent as it may reduce the risk of secondary malignancies.

Molecular Recognition Studies and Ligand Specificity

The biological effects of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- are predicated on its specific interactions with molecular targets within the cell. The planar aromatic acridine core is a classic DNA intercalating scaffold. Biophysical studies on related 9-anilinoacridines have elucidated the quantitative relationships between their molecular structure and DNA binding affinity. It is likely that the acridine moiety of N-(4-phenyl-2-thiazolyl)-9-acridinamine intercalates between DNA base pairs, leading to a distortion of the double helix and interference with DNA replication and transcription.

Furthermore, studies on 9-phenyl acridine suggest that its binding may not be limited to classical intercalation, but could also involve partial intercalation in the minor groove of DNA. nih.gov This mode of binding could be influenced by the nature of the substituent at the 9-position.

Beyond DNA, acridine derivatives have been shown to interact with specific protein targets. For example, certain 9-aminoacridines have been identified as direct binders of the transcription factor FoxP3, leading to the downregulation of its activity. nih.gov This suggests that while the acridine core provides a general affinity for DNA, the N-(4-phenyl-2-thiazolyl) substituent could confer specificity for certain protein targets, leading to a more nuanced pharmacological profile. Molecular docking studies of various acridine and thiazole derivatives have further supported their potential to bind to the active sites of various enzymes and receptors. researchgate.netnih.govmdpi.comscispace.comactascientific.com

Enzyme Inhibition Mechanisms of N-(4-phenyl-2-thiazolyl)-9-acridinamine Derivatives

The hybrid structure of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- suggests that its derivatives could act as inhibitors of various enzymes, a property well-documented for both acridine and thiazole-containing compounds. The planar acridine ring system is a known pharmacophore for topoisomerase inhibition. nih.govcardiff.ac.uk By intercalating into DNA, acridine derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to double-strand breaks and cell death. nih.gov

The thiazole ring is also a versatile scaffold in medicinal chemistry, and its derivatives have been shown to inhibit a wide range of enzymes. For instance, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been identified as potent dual inhibitors of cyclin-dependent kinases CDK2 and CDK9, which are key regulators of the cell cycle. nih.gov Other thiazole-containing compounds have been investigated as inhibitors of enzymes such as urease and acetyl-CoA carboxylase. nih.govsemanticscholar.org

The combination of the acridine and thiazole moieties in N-(4-phenyl-2-thiazolyl)-9-acridinamine derivatives, therefore, presents an opportunity for the development of multi-target enzyme inhibitors. The specific inhibitory profile would be dependent on the nature and position of substituents on both the acridine and the phenyl-thiazole components.

Compound ClassTarget Enzyme(s)Reported Activity
Acridine-triazole-pyrimidine hybridsTopoisomerase IIBIC50 values in the micromolar range
N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diaminesCDK2 and CDK9Potent dual inhibition
Acridine derived (thio)semicarbazonesUreaseActive against urease enzyme
4-phenoxy-phenyl isoxazoles (related thiazole isosteres)Acetyl-CoA carboxylaseIC50 values in the nanomolar range

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 4 Phenyl 2 Thiazolyl 9 Acridinamine Derivatives

Correlative Studies between Chemical Structure and Spectroscopic/Photophysical Traits

The photophysical properties of N-(4-phenyl-2-thiazolyl)-9-acridinamine derivatives are primarily dictated by the extended π-conjugated system of the acridine (B1665455) core. However, the nature and position of substituents on both the acridine and the pendant thiazole-phenyl moiety significantly modulate these characteristics.

Derivatives of this class typically exhibit two main absorption bands in their UV-visible spectra: one at shorter wavelengths (around 290 nm) attributed to π→π* transitions within the conjugated system, and another at longer wavelengths (around 340 nm) resulting from intramolecular charge transfer (ICT) processes. beilstein-journals.org The connection of the electron-donating amino group at the 9-position and the thiazole (B1198619) ring to the acridine acceptor core creates a donor-acceptor (D-A) system. researchgate.net

The nature of the substituent on the phenyl ring can tune the ICT band. Electron-donating groups (EDGs) tend to cause a bathochromic (red) shift, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift. beilstein-journals.org The polarity of the solvent generally has a minimal effect on the ground state absorption, but can significantly influence the emission spectra, a characteristic known as solvatochromism, which is typical for molecules with a pronounced ICT character. beilstein-journals.orgdiva-portal.org

Fluorescence properties are similarly influenced by structural modifications. The quantum yield and Stokes shift (the difference between the maximum absorption and emission wavelengths) can be altered by substituents that affect the rigidity of the molecule or the efficiency of the ICT process. For instance, introducing bulky groups can increase the quantum yield by restricting intramolecular rotations that would otherwise lead to non-radiative decay. diva-portal.org

Table 1: Representative Photophysical Data for Donor-Acceptor-Donor (D-A-D) Type Emitters

Compound IDSubstituent NatureAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Emitter 1Weak Donor (e.g., -H)3384080.32
Emitter 2Strong Donor (e.g., -N(Ph)2)3454240.25
Emitter 3Weak Donor, Halogen (e.g., -Br)3273830.22
Emitter 4Bulky Donor (e.g., -Carbazole)3424440.31

Data adapted from studies on comparable D-A-D systems to show trends. researchgate.net

Elucidation of Structural Determinants for DNA/RNA Binding Affinity and Specificity

The planar tricyclic system of the acridine moiety is the primary structural feature responsible for the ability of these compounds to intercalate between the base pairs of double-stranded DNA. This mode of binding is a hallmark of many acridine derivatives and is a cornerstone of their biological activity. The N-(4-phenyl-2-thiazolyl) substituent at the 9-position, however, plays a crucial role in modulating this interaction, influencing both binding affinity and sequence specificity.

The substituent acts as a "side chain" that typically resides in one of the DNA grooves (major or minor). The size, shape, and electronic properties of this group determine the stability of the intercalated complex. For example, a bulky substituent like the phenytoin (B1677684) group in some derivatives can extend away from the binding site to minimize steric clashes, while still allowing the acridine core to intercalate effectively. nih.gov The thiazole and phenyl rings can form additional stabilizing interactions, such as van der Waals forces, hydrogen bonds, or π-π stacking with the DNA base pairs or the sugar-phosphate backbone. nih.gov

While DNA is the most studied target, acridine derivatives are also known to bind to RNA. Given that RNA can adopt various secondary structures, including double-stranded regions, compounds like 9-aminoacridine (B1665356) can intercalate into these structures. The N-(4-phenyl-2-thiazolyl) side chain would similarly be expected to influence the affinity and structural specificity of RNA binding, although this area is less explored than DNA interactions. A recently developed fluorescent dye integrating a thiazole moiety demonstrated RNA-selective staining in live cells, highlighting the potential for this heterocyclic system to mediate nucleic acid interactions. rsc.org

The key structural determinants for high-affinity DNA/RNA binding include:

A planar, polycyclic aromatic system (acridine): Essential for intercalation.

A flexible side chain (N-(4-phenyl-2-thiazolyl)amine linker): Allows for optimal positioning of the acridine core.

Functional groups on the side chain: Can form specific hydrogen bonds or electrostatic interactions within the DNA/RNA grooves, enhancing affinity and providing selectivity.

Mapping Molecular Features to Enzyme Inhibition Potency and Selectivity

Derivatives of N-(4-phenyl-2-thiazolyl)-9-acridinamine have been identified as potent inhibitors of several enzymes, particularly protein kinases and topoisomerases. SAR studies have been crucial in optimizing their potency and selectivity.

Kinase Inhibition: This scaffold has proven effective against serine/threonine kinases like Haspin and DYRK2. The acridine core often acts as a hinge-binding motif, while the thiazole-phenyl portion extends into other regions of the ATP-binding pocket, allowing for selectivity. SAR studies on related acridine analogs revealed that modifications to the acridine ring and the side chain could shift the selectivity between Haspin and DYRK2. For instance, certain substitutions can generate a potent Haspin kinase inhibitor with 180-fold selectivity over DYRK2, whereas different modifications can produce a moderately potent DYRK2 inhibitor with 5.4-fold selectivity over Haspin.

Topoisomerase Inhibition: As DNA intercalators, these compounds can inhibit topoisomerase II by trapping the enzyme-DNA cleavage complex, which leads to double-strand breaks and apoptosis. The inhibitory activity is closely linked to the DNA binding affinity. Molecular modeling studies of related acridine-triazole hybrids show that the acridine moiety intercalates between DNA bases, while the side chain interacts with amino acid residues of the topoisomerase II enzyme, such as Gln778 and Met782. nih.gov The bulk and chemical nature of the side chain are critical; for example, a phenytoin derivative showed an improved binding affinity compared to uracil (B121893) derivatives due to its positioning in a wider pocket of the enzyme-DNA complex. nih.gov

Table 2: Structure-Activity Relationship for Kinase Inhibition

This table presents data for acridine analogs to illustrate SAR principles for kinase inhibition.

Compound IDKey Structural FeatureHaspin IC50 (nM)DYRK2 IC50 (nM)Selectivity (DYRK2/Haspin)
Analog 1Unsubstituted Acridine<6020.03
Analog 33Specific Acridine/Side Chain Substitution<60>10,000>180
Analog 41Alternative Side Chain Substitution<2000<4000.2

Data adapted from Cuny et al. to demonstrate how structural modifications impact potency and selectivity.

Rational Design Principles for Modulating Cellular Pathway Interactions

The development of N-(4-phenyl-2-thiazolyl)-9-acridinamine derivatives has moved beyond simple screening to a more rational design approach aimed at modulating specific cellular pathways. This involves strategically modifying the molecular scaffold to enhance desired interactions and minimize off-target effects.

Key design principles include:

Molecular Hybridization: This core principle involves combining two or more pharmacophores to create a new hybrid with enhanced or dual activity. nih.govnih.gov In this case, the DNA-intercalating acridine is combined with the biologically active thiazole moiety, which is known to interact with various protein targets. nih.govnih.gov

Target-Specific Side Chain Design: For enzyme inhibitors, the thiazole-phenyl side chain is designed to fit into specific pockets of the target protein. For kinases, this involves exploiting differences in the ATP-binding site to achieve selectivity. For topoisomerases, the side chain is designed to interact favorably with both the DNA groove and adjacent enzyme residues. nih.gov

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar steric and electronic properties but may improve metabolic stability or potency. For example, a 1,3,4-thiadiazole (B1197879) ring can be used as a bioisostere for the thiazole ring. nih.gov

Quantitative Analysis of Electronic and Steric Effects on Biological Activities

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. For N-(4-phenyl-2-thiazolyl)-9-acridinamine derivatives, QSAR models help to understand the specific electronic and steric effects that drive their potency.

Electronic Effects: The electronic properties of substituents, particularly on the phenyl ring, are critical. These are often quantified by descriptors such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. Studies on related phenylthiazole derivatives have shown that electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring can enhance cytotoxic activity against certain cancer cell lines. nih.gov This suggests that modulating the electronic distribution across the molecule can improve its interaction with biological targets. QSAR models for related acridines have identified descriptors related to atomic charges and potentials (e.g., Most-vePotential) as important for activity. nih.gov

Steric Effects: The size and shape of the molecule and its substituents play a major role. Steric descriptors like molar refractivity (MR), molecular weight, and van der Waals volume are used in QSAR models. For DNA intercalators, the planarity of the acridine ring is essential, but the bulk of the side chain must be optimized to avoid unfavorable steric clashes in the DNA groove or enzyme active site. nih.gov In some cases, increased bulk can lead to decreased activity, while in others, it can enhance binding by filling a specific hydrophobic pocket. Computational analyses of thiazole derivatives often highlight steric effects and van der Waals interactions as crucial for stabilizing ligand-protein complexes. nih.gov

A typical 2D-QSAR or 3D-QSAR study on these derivatives would involve:

Calculating a wide range of molecular descriptors (electronic, steric, topological, etc.).

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model linking these descriptors to a biological activity (e.g., IC50). nih.gov

Validating the model to ensure its predictive power. nih.gov

Such models provide valuable insights, confirming that a combination of electronic and steric factors governs the biological activity of these compounds and guiding the design of more potent analogs. nih.govnih.gov

Table 3: Common Descriptors in QSAR Studies and Their Significance

Descriptor TypeExample DescriptorPhysicochemical SignificanceRelevance to Activity
ElectronicHammett Constant (σ)Electron-donating/withdrawing character of a substituent.Influences binding affinity through electrostatic or hydrogen bond interactions.
StericMolar Refractivity (MR)Molar volume and polarizability of a group.Relates to how well a substituent fits into a binding pocket.
LipophilicityLogPPartition coefficient between octanol (B41247) and water.Affects cell membrane permeability and hydrophobic interactions with the target.
TopologicalWiener IndexDescribes molecular branching and size.Correlates with the overall shape and accessibility of the molecule.

N 4 Phenyl 2 Thiazolyl 9 Acridinamine As a Molecular Probe and Research Tool

Development and Application as Fluorescent Sensors for Biomolecules

There is no available information on the development of N-(4-phenyl-2-thiazolyl)-9-acridinamine as a fluorescent sensor. Its photophysical properties, such as quantum yield and fluorescence lifetime, which are critical for a fluorescent probe, have not been characterized in the literature.

DNA/RNA Sensing and Visualization

While the acridine (B1665455) core suggests a potential for DNA intercalation, no studies have been published that specifically investigate or utilize N-(4-phenyl-2-thiazolyl)-9-acridinamine for DNA or RNA sensing and visualization.

Utility in Investigating DNA Dynamics and Nucleic Acid Conformations

There is a lack of research on the application of this compound to investigate the dynamic properties of DNA or to probe different nucleic acid conformations.

Contributions to Understanding Protein-Ligand Interactions through Biophysical Probes

No biophysical studies have been published that employ N-(4-phenyl-2-thiazolyl)-9-acridinamine as a probe to elucidate the mechanisms of protein-ligand interactions.

Role in Methodological Advancements for In Vitro Cellular Research

There is no evidence to suggest that N-(4-phenyl-2-thiazolyl)-9-acridinamine has played a role in any methodological advancements for in vitro cellular research beyond its evaluation as a potential cytotoxic agent.

Future Perspectives and Emerging Research Directions for Acridine Thiazole Chemistry

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by enabling the rapid design and optimization of novel compounds. mdpi.com For acridine-thiazole derivatives, these computational tools can analyze vast chemical spaces to identify new structures with desired biological activities and improved physicochemical properties. mdpi.comnih.gov

Generative ML models, such as recurrent neural networks (RNNs), can propose novel acridine-thiazole structures that have never been synthesized. mdpi.com These models are trained on existing chemical databases to learn the underlying rules of molecular structure and can generate new molecules with specific desired characteristics. mdpi.commdpi.com Subsequently, predictive ML models can forecast the biological activity, toxicity, and pharmacokinetic profiles of these newly designed compounds, significantly reducing the time and resources required for initial screening. mdpi.comnih.gov This data-driven approach allows researchers to prioritize the synthesis of candidates with the highest probability of success.

PhaseAI/ML TechniqueObjective in Acridine-Thiazole ChemistryPotential Outcome
1. De Novo DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generate novel acridine-thiazole molecular structures with desired features. mdpi.comA library of virtual compounds with potentially enhanced efficacy or novel mechanisms of action.
2. Property PredictionDeep Neural Networks (DNNs), Support Vector Machines (SVM)Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and biological activity. nih.govPrioritization of candidates for synthesis, reducing failure rates in later stages.
3. Synthesis PlanningRetrosynthesis Prediction AlgorithmsIdentify efficient synthetic routes for the prioritized novel compounds. nih.govAccelerated and more cost-effective chemical synthesis.

Exploration of Novel Biophysical Techniques for Mechanistic Elucidation

Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental. For 9-Acridinamine, N-(4-phenyl-2-thiazolyl)-, advanced biophysical techniques can provide unprecedented insights into its interactions with biological targets. While acridine (B1665455) derivatives are known to interact with DNA and topoisomerase enzymes, the specific contributions of the thiazole (B1198619) and phenyl substituents require detailed investigation. researchgate.netnih.gov

Techniques such as Surface Plasmon Resonance (SPR) can quantify the binding kinetics and affinity between the compound and a target protein in real-time. Cryogenic Electron Microscopy (Cryo-EM) can solve the high-resolution structure of the compound bound to its target, revealing the specific atomic interactions that drive binding and activity. These methods move beyond traditional assays to provide a dynamic and detailed picture of the compound's mechanism of action.

Table 2: Advanced Biophysical Techniques for Mechanistic Studies

TechniqueInformation GainedApplication to 9-Acridinamine, N-(4-phenyl-2-thiazolyl)-
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (kon, koff)Quantifying the interaction strength and stability with potential protein targets like kinases or topoisomerases.
Isothermal Titration Calorimetry (ITC)Thermodynamics of binding (ΔH, ΔS)Determining the driving forces (enthalpic vs. entropic) of the binding event.
Cryogenic Electron Microscopy (Cryo-EM)High-resolution 3D structure of the compound-target complexVisualizing the precise binding mode and conformational changes induced in the target molecule.
Nuclear Magnetic Resonance (NMR) SpectroscopyMapping the binding site on the target proteinIdentifying the specific amino acid residues involved in the interaction.

Discovery of Undiscovered Biological Targets in Diverse Non-Clinical Models

The planar acridine core and the versatile thiazole ring suggest that compounds like 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- may interact with a range of biological targets beyond those traditionally associated with acridines. researchgate.netnih.gov The search for novel targets is crucial for uncovering new therapeutic applications. Modern approaches like chemoproteomics and phenotypic screening can identify previously unknown binding partners and cellular effects.

Phenotypic screening in diverse cellular models, including various cancer cell lines or even complex co-culture systems, can reveal unexpected biological activities. researchgate.net If a compound shows a compelling effect, target deconvolution techniques, such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry, can be employed to identify the specific protein(s) it interacts with. Recent studies have identified targets for other thiazole-containing compounds, such as cyclin-dependent kinases (CDK2 and CDK9), which could also be relevant for this chemical class. nih.gov

Table 3: Strategies for Novel Target Identification

StrategyDescriptionPotential Targets for Acridine-Thiazole Compounds
Phenotypic ScreeningTesting compounds in disease-relevant cellular assays without a preconceived target.Unanticipated anti-proliferative, anti-inflammatory, or antiviral activities. researchgate.netnih.gov
ChemoproteomicsUsing chemical probes to pull down binding partners from cell lysates for identification by mass spectrometry.Kinases, phosphatases, transcription factors, and other signaling proteins. nih.gov
Computational Target PredictionIn silico methods that predict potential targets based on structural similarity to known ligands.G-protein coupled receptors (GPCRs), ion channels, enzymes.
Genetic Screening (e.g., CRISPR-Cas9)Identifying genes that, when knocked out, confer resistance or sensitivity to the compound.Proteins in critical cellular pathways whose inhibition is responsible for the compound's effect.

Development of Advanced Delivery Systems for In Vitro/In Vivo Research Applications

The effectiveness of a biologically active compound in research settings can be limited by factors such as poor solubility or low bioavailability. researchgate.net Advanced delivery systems can overcome these challenges, ensuring that the compound reaches its intended target in a controlled and efficient manner for in vitro and in vivo studies.

For a lipophilic compound like 9-Acridinamine, N-(4-phenyl-2-thiazolyl)-, formulation into nanoparticles, liposomes, or micelles could enhance its aqueous solubility and stability. These delivery systems can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cell types or tissues, a strategy particularly useful for preclinical cancer research. nih.gov For instance, a redox-sensitive delivery system could be designed to release an active agent specifically within the brain. nih.gov

Table 4: Advanced Delivery Systems for Research Applications

Delivery SystemCore ComponentsPotential Advantage for Acridine-Thiazole Research
LiposomesPhospholipid bilayersEncapsulation of hydrophobic compounds, potential for surface modification for targeted delivery.
Polymeric NanoparticlesBiocompatible polymers (e.g., PLGA)Controlled and sustained release of the compound, improving its temporal effect in cell culture or animal models.
MicellesAmphiphilic block copolymersSolubilization of poorly water-soluble compounds for easier handling in aqueous buffers for in vitro assays.
Chemical Delivery Systems (CDS)A redox system (e.g., 1,4-dihydropyridine (B1200194)pyridinium (B92312) salt) attached to the drug. nih.govFacilitating passage across biological barriers like the blood-brain barrier for preclinical in vivo studies. nih.gov

Synergistic Approaches Combining Synthetic Chemistry, Computational Science, and Molecular Biology

The future of chemical research lies in the deep integration of multiple scientific disciplines. The study of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- and its analogs will be most effectively advanced through a synergistic approach that combines the power of synthetic chemistry, computational science, and molecular biology. rsc.orgnih.gov

This integrated workflow begins with computational modeling to design novel derivatives and predict their properties. nih.govresearchgate.net Synthetic chemists then synthesize the most promising candidates. These compounds are subsequently evaluated in sophisticated molecular and cellular biology assays to determine their activity and mechanism of action. mdpi.com The biological data is then fed back into the computational models, creating an iterative cycle of design, synthesis, and testing that rapidly optimizes the compound's properties and deepens the understanding of its structure-activity relationship (SAR). researchgate.net

Table 5: The Synergistic Research Cycle

DisciplineRoleExample Contribution
Computational ScienceDesign and PredictionMolecular docking of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- into the active sites of various kinases. nih.gov
Synthetic ChemistryCreation and ModificationEfficient synthesis of a focused library of acridine-thiazole analogs with varied substituents on the phenyl ring. rsc.org
Molecular BiologyEvaluation and ValidationTesting the synthesized compounds in cell-based assays for topoisomerase inhibition or cell cycle arrest. nih.govresearchgate.net
Data Feedback LoopRefinement and OptimizationUsing the biological activity data to refine the computational models for the next round of compound design. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-acridinamine derivatives with thiazole substituents?

  • Methodology : Thiazole-acridinamine hybrids are typically synthesized via multi-step reactions. For example:

  • Step 1 : Condensation of α-haloketones with dithioamides to form thiazole cores, as described for 1,4-bis(4-phenyl-2-thiazolyl)benzene .
  • Step 2 : Coupling the thiazole intermediate with acridinamine derivatives using nucleophilic substitution or amidation reactions. For instance, details the use of triethylamine (TEA) in acetonitrile to facilitate acylation reactions between chloroacetamide intermediates and aryl amines .
    • Validation : Reaction progress is monitored via TLC, and purity is confirmed using melting point analysis and elemental composition matching (e.g., C/H/N/S percentages) .

Q. Which spectroscopic techniques are critical for characterizing 9-acridinamine-thiazole hybrids?

  • Key Techniques :

  • IR Spectroscopy : To confirm functional groups (e.g., C=N stretches in thiazoles at ~1600 cm⁻¹, NH stretches in acridinamines at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : For structural elucidation. For example, aromatic protons in thiazole rings appear as singlets near δ 7.5–8.5 ppm, while acridinamine NH groups show broad signals at δ 9–10 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., exact mass for C₂₄H₁₈F₃N₃O₃S₂: 517.54 g/mol) .

Q. How are preliminary biological activities of these compounds evaluated?

  • Assays :

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Kinase Inhibition : Radioligand binding assays to assess interaction with targets like cyclin-dependent kinases (CDKs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 9-acridinamine-thiazole derivatives?

  • Variables to Test :

  • Catalysts : Compare TEA, pyridine, or DMAP in acylation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene) .
  • Temperature : Heating under reflux (80–100°C) versus microwave-assisted synthesis for faster kinetics .
    • Outcome Metrics : Monitor yield (%) and purity (HPLC) across conditions. reports yields of 65–85% for similar thiazole-acetamide hybrids .

Q. How to resolve contradictions in reported biological activity data for thiazole-acridinamine compounds?

  • Strategies :

  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., fixed cell lines, inoculum size) .
  • Meta-Analysis : Compare structural variations (e.g., electron-withdrawing vs. donating groups on thiazole) and their impact on activity .
  • Advanced Analytics : Use LC-MS/MS to rule out degradation products interfering with bioassay results .

Q. What computational approaches are used to study structure-activity relationships (SAR) in these compounds?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like CDKs or DNA topoisomerases (e.g., docking scores for 9c: −8.2 kcal/mol) .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ constants) with IC₅₀ values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. How to assess the stability of 9-acridinamine-thiazole derivatives under physiological conditions?

  • Protocol :

  • pH Stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24h, then quantify remaining compound via HPLC .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via TLC or UV spectroscopy .
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .

Critical Considerations for Researchers

  • Synthetic Challenges : Steric hindrance in acridinamine-thiazole coupling may require bulky group optimization .
  • Data Interpretation : Cross-validate computational predictions (e.g., docking poses) with experimental mutagenesis studies .
  • Ethical Compliance : Ensure proper disposal of halogenated byproducts (e.g., bromo/chloro derivatives) under green chemistry guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.